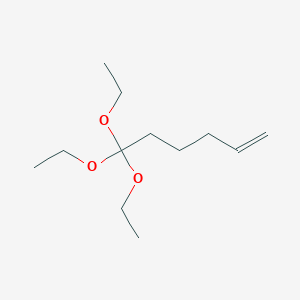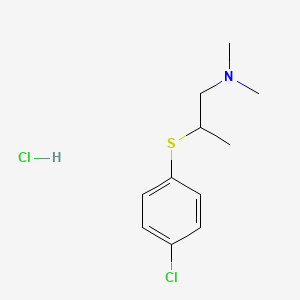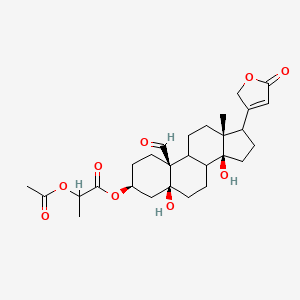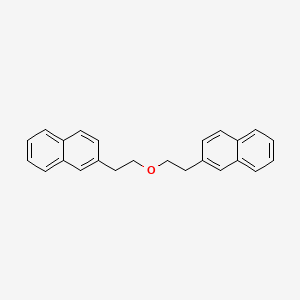![molecular formula C10H16Cl2N2O2 B14505722 1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) CAS No. 63502-92-1](/img/structure/B14505722.png)
1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties
Métodos De Preparación
The synthesis of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) typically involves the reaction of 1,1’-[(2R,5S)-2,5-dimethylpiperazine-1,4-diyl] with 2-chloroethanone under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at reflux temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The compound can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include sodium ethoxide, potassium salts, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various biological molecules, leading to its biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) can be compared with other similar compounds, such as:
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one): This compound has similar chemical properties and applications.
2-Chloro-N-arylacetamide: This compound is also used as a precursor for the synthesis of novel compounds with potential pharmacological activities.
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: This compound has promising bioactive properties and is studied for its potential therapeutic applications.
The uniqueness of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) lies in its specific chemical structure and the diverse range of applications it offers in various fields of scientific research and industry.
Propiedades
Número CAS |
63502-92-1 |
|---|---|
Fórmula molecular |
C10H16Cl2N2O2 |
Peso molecular |
267.15 g/mol |
Nombre IUPAC |
2-chloro-1-[(2S,5R)-4-(2-chloroacetyl)-2,5-dimethylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H16Cl2N2O2/c1-7-5-14(10(16)4-12)8(2)6-13(7)9(15)3-11/h7-8H,3-6H2,1-2H3/t7-,8+ |
Clave InChI |
IQZOZEHTALVLJU-OCAPTIKFSA-N |
SMILES isomérico |
C[C@@H]1CN([C@H](CN1C(=O)CCl)C)C(=O)CCl |
SMILES canónico |
CC1CN(C(CN1C(=O)CCl)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)




![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)


